molecular formula C11H11NO3 B1342258 Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate CAS No. 924862-20-4

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

Cat. No. B1342258
M. Wt: 205.21 g/mol
InChI Key: WXMLBUAKZYDTKG-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. The structure of benzoxazole derivatives is characterized by a benzene ring fused to an oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms.

Synthesis Analysis

The synthesis of benzoxazole derivatives, such as methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, often involves cyclization reactions where precursors like amino hydroxybenzoates react with acid chlorides or ortho acetals in the presence of an acid catalyst . For instance, methyl 2-substituted-4-benzoxazolecarboxylates can be synthesized from methyl 2-amino-3-hydroxybenzoate and the corresponding acid chloride with pyridinium p-toluenesulfonate as a catalyst . However, some compounds may undergo decomposition due to hydration during purification .

Molecular Structure Analysis

The molecular structure of related benzoxazole derivatives has been studied using various techniques such as X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed information on bond lengths, bond angles, torsion angles, and the overall geometry of the molecules. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT/B3LYP method with cc-pVTZ basis sets in the ground state . Similarly, the structure of (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was determined using X-ray diffraction and DFT calculations .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including arylation, vinylation, and photochemical reactions. For example, 4-ethoxycarbonyl-2-methyloxazol-5-one, a related oxazole derivative, undergoes high-yielding arylation and vinylation with organolead triacetates . In photochemical studies, ethyl 2-iodothiazole-5-carboxylate reacts with aromatic compounds to give products with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and spectroscopic characteristics, are crucial for their practical applications. For instance, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate synthesized using Microwave Assisted Organic Synthesis (MAOS) method has a melting point of 75-77 °C . Spectroscopic techniques like FTIR, NMR, and mass spectroscopy are commonly used to elucidate the structures and confirm the purity of these compounds . Additionally, some benzoxazole derivatives exhibit fluorescence and can act as singlet-oxygen sensitizers, which is significant for their potential use in photo-oxidation processes .

Scientific Research Applications

Microwave-assisted Synthesis

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, as a derivative of benzoxazole, benefits from microwave-assisted synthesis techniques, which have proven effective for the rapid and efficient production of benzoxazole derivatives. This method is favored for its ability to enhance the diversity of compounds through various reaction conditions and starting materials. Microwave irradiation offers a more effective heating method by directly coupling microwave energy with the molecules, making it a valuable technique in the synthesis of benzoxazole derivatives for material science and pharmacological research (Özil & Menteşe, 2020).

Antioxidant Capacity Assays

The antioxidant capacity of benzoxazole derivatives, including methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, can be assessed using various assays. The ABTS/PP decolorization assay, for example, elucidates the reaction pathways underlying the antioxidant capacity, highlighting the specificity and relevance of oxidation products. This insight is crucial for understanding how such compounds can be applied in mitigating oxidative stress-related damages in biological systems (Ilyasov et al., 2020).

Drug Discovery Applications

In the realm of drug discovery, the benzoxazole core, integral to methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, is a significant pharmacophore. Recent patents have underscored the versatility of benzoxazole derivatives in interacting with various protein targets, demonstrating their potential in treating a wide array of diseases. Some derivatives have even progressed to clinical trials, emphasizing the importance of this moiety in the development of new therapeutic agents (Wong & Yeong, 2021).

Biological Activities

Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities. Studies have highlighted their antimicrobial, anticancer, anti-inflammatory, and analgesic properties, among others. This wide range of activities makes them valuable candidates for the development of novel pharmaceutical agents. The continuous exploration of benzoxazole derivatives, including methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, could lead to the discovery of new drugs with improved efficacy and safety profiles (Kamal, Javed, & Arun, 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions for the study of “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” and similar compounds could involve further exploration of their pharmacological activities. Benzoxazole derivatives have shown promise in various areas of medicinal chemistry, and there is potential for the development of new therapeutic agents based on these compounds .

properties

IUPAC Name

methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMLBUAKZYDTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594763
Record name Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

CAS RN

924862-20-4
Record name Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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